Active-Mono-Sulfone-PEG8-acid
Overview
Description
Active-Mono-Sulfone-PEG8-acid is a polyethylene glycol (PEG) derivative with a sulfone and acid end group. The sulfone group can be conjugated with thiol groups of proteins, while the terminal carboxylic acid can react with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .
Biochemical Analysis
Biochemical Properties
Active-Mono-Sulfone-PEG8-acid plays a crucial role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound serves as this linker .
Cellular Effects
The primary cellular effect of this compound is its role in the degradation of specific proteins . By forming PROTACs, it enables the selective degradation of target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of PROTACs . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The sulfone group is typically introduced via sulfonation reactions, while the carboxylic acid group is introduced through carboxylation reactions .
Industrial Production Methods: Industrial production of Active-Mono-Sulfone-PEG8-acid involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research and industrial applications .
Types of Reactions:
Conjugation Reactions: The sulfone group can undergo conjugation with thiol groups of proteins, forming stable thioether bonds
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC, HATU, and dicyclohexylcarbodiimide (DCC) to form stable amide bonds
Common Reagents and Conditions:
EDC and HATU: Used as activators for amide bond formation
Major Products:
Scientific Research Applications
Active-Mono-Sulfone-PEG8-acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation
Biology: Employed in the conjugation of proteins and peptides for various biochemical assays
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Active-Mono-Sulfone-PEG8-acid involves its ability to form stable bonds with proteins and other biomolecules. The sulfone group reacts with thiol groups to form thioether bonds, while the carboxylic acid group reacts with primary amines to form amide bonds . These reactions enable the compound to serve as a versatile linker in various biochemical and industrial applications .
Comparison with Similar Compounds
Active-Mono-Sulfone-PEG4-acid: A shorter PEG linker with similar functional groups.
Active-Mono-Sulfone-PEG12-acid: A longer PEG linker with similar functional groups.
Uniqueness: Active-Mono-Sulfone-PEG8-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility in conjugation reactions . This makes it particularly suitable for applications requiring both hydrophilicity and stability .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H53NO14S/c1-30-3-9-34(10-4-30)53(43,44)29-31(2)36(41)32-5-7-33(8-6-32)37(42)38-12-14-46-16-18-48-20-22-50-24-26-52-28-27-51-25-23-49-21-19-47-17-15-45-13-11-35(39)40/h3-10H,2,11-29H2,1H3,(H,38,42)(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYREZMWSVJNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53NO14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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